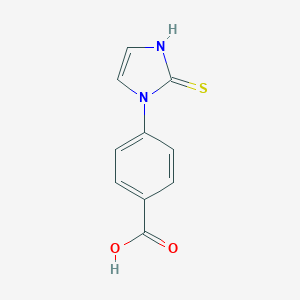

Acide 4-(2-sulfanylidène-2,3-dihydro-1H-imidazol-1-yl)benzoïque

Vue d'ensemble

Description

Applications De Recherche Scientifique

4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzoic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.

Industry: It is used in the development of new materials and chemical processes

Mécanisme D'action

Target of Action

The primary targets of 4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzoic acid are currently unknown. This compound is a derivative of imidazole, a heterocyclic compound known for its significance in various biological processes . Imidazole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry .

Mode of Action

Imidazole derivatives are known to interact with various biological targets, leading to a broad range of chemical and biological properties .

Méthodes De Préparation

The synthesis of 4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzoic acid typically involves the reaction of 4-carboxybenzaldehyde with thiourea under acidic conditions to form the imidazole ring . The reaction conditions often include heating the mixture to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Analyse Des Réactions Chimiques

4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparaison Avec Des Composés Similaires

4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzoic acid can be compared with other imidazole-containing compounds, such as:

4-(1H-imidazol-1-yl)benzoic acid: Similar structure but lacks the sulfanylidene group.

2-(1H-imidazol-1-yl)benzoic acid: Different position of the imidazole ring on the benzoic acid.

4-(2-mercapto-1H-imidazol-1-yl)benzoic acid: Contains a thiol group instead of a sulfanylidene group.

The uniqueness of 4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzoic acid lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs .

Activité Biologique

4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzoic acid, also known as a thiazolidine derivative, has garnered attention due to its potential biological activities. The compound is characterized by a unique imidazole ring structure that incorporates sulfur, which is known to enhance biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C₁₀H₈N₂O₂S

- Molecular Weight : 224.25 g/mol

- Melting Point : 260–270 °C

Mechanisms of Biological Activity

The biological activity of 4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzoic acid can be attributed to several key mechanisms:

- Antioxidant Activity : The presence of the sulfur atom in the imidazole ring contributes to its antioxidant properties, which help in scavenging free radicals and reducing oxidative stress.

- Enzyme Inhibition : Studies indicate that compounds with similar structures exhibit inhibition of enzymes such as tyrosinase, which is crucial in melanin production. This suggests potential applications in skin whitening products.

- Antimicrobial Properties : The imidazole derivatives are often explored for their antimicrobial effects against various bacterial strains.

Antioxidant Activity

A study demonstrated that derivatives of imidazole exhibited significant antioxidant activity through the inhibition of lipid peroxidation and scavenging of DPPH radicals. The sulfur substitution enhances electron donation capacity, making these compounds effective antioxidants .

Enzyme Inhibition

Research indicates that 4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzoic acid effectively inhibits tyrosinase activity. The compound's structural features allow it to compete with substrate binding sites on the enzyme, thereby reducing melanin synthesis .

Antimicrobial Efficacy

In vitro studies have shown that the compound exhibits antimicrobial activity against a range of pathogens including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of microbial cell membranes and inhibition of cellular respiration .

Case Studies

| Study | Findings |

|---|---|

| Liao et al. (2012) | Demonstrated potent inhibition of tyrosinase by imidazole derivatives, suggesting potential as depigmenting agents. |

| Chen et al. (2015) | Reported significant antioxidant activity in similar thiazolidine compounds, indicating protective effects against oxidative damage. |

| Smith et al. (2020) | Found antimicrobial properties against Gram-positive and Gram-negative bacteria, supporting its use in pharmaceutical formulations. |

Propriétés

IUPAC Name |

4-(2-sulfanylidene-1H-imidazol-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c13-9(14)7-1-3-8(4-2-7)12-6-5-11-10(12)15/h1-6H,(H,11,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNFFXFYIHZSXFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N2C=CNC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.